![molecular formula C8H7Br2NO2 B3305848 3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine CAS No. 924649-13-8](/img/structure/B3305848.png)
3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine
Overview
Description
3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine is 1S/C8H7Br2NO2/c9-5-3-11-4-6 (10)7 (5)8-12-1-2-13-8/h3-4,8H,1-2H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine is a liquid at room temperature . More research is needed to determine additional physical and chemical properties of this compound.Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Dye-Sensitized Solar Cells
3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine can be used in the production of dye-sensitized solar cells (DSSCs). These are a type of thin film solar cell that convert sunlight into electrical energy .
Bulk Heterojunction Solar Cells
This compound can also be used in the production of bulk heterojunction solar cells (BHJ). These are a type of organic solar cell that use a blend of organic materials to absorb light and convert it into electricity .
Organic Field-Effect Transistors
3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine can be used in the production of n-type organic field-effect transistors. These are a type of transistor that use an organic semiconductor as the channel through which current flows .
Biomedical Applications
The properties of the obtained PLAs from 3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine might allow potential applications in the biomedical field .
Anti-Tumor Activity
Among natural bromophenols, 3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine displayed the highest anti-tumor activity against several cancer cell lines .
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
properties
IUPAC Name |
3,5-dibromo-4-(1,3-dioxolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-5-3-11-4-6(10)7(5)8-12-1-2-13-8/h3-4,8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEVGSDSVVWFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=NC=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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